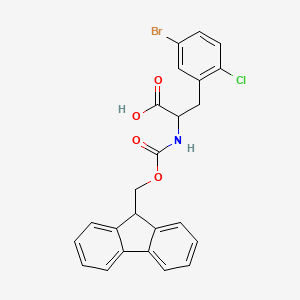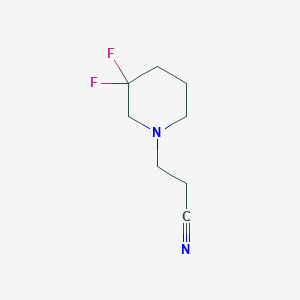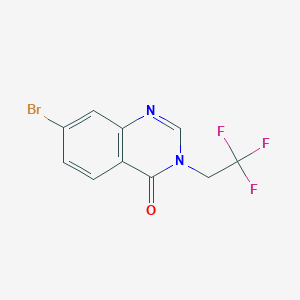
N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom at the 5-position, and a chlorine atom at the 2-position on the phenyl ring of the phenylalanine molecule. This compound is widely used in peptide synthesis and various biochemical applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is achieved by reacting phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Bromination and Chlorination: The protected phenylalanine is then subjected to bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Deprotection Reactions: The Fmoc protecting group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Deprotection Reactions: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed
Substitution Reactions: Depending on the substituents introduced, various derivatives of phenylalanine can be obtained.
Deprotection Reactions: The primary product is the free amino acid, 5-Bromo-2-chloro-DL-phenylalanine.
Aplicaciones Científicas De Investigación
N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biochemical Studies: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive peptides and peptidomimetics with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The bromine and chlorine atoms on the phenyl ring can influence the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
N-Fmoc-5-Bromo-2-chloro-L-phenylalanine: The L-enantiomer of the compound, used in similar applications.
N-Fmoc-5-Bromo-2-chloro-D-phenylalanine: The D-enantiomer, also used in peptide synthesis.
N-Fmoc-5-Bromo-2-chloro-phenylalanine: Without specifying the stereochemistry, this compound can refer to a mixture of enantiomers.
Uniqueness
N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine is unique due to its specific substitution pattern on the phenyl ring and the presence of the Fmoc protecting group. These features make it a valuable tool in peptide synthesis and biochemical research, offering versatility in the design and synthesis of complex peptides and proteins .
Propiedades
Fórmula molecular |
C24H19BrClNO4 |
|---|---|
Peso molecular |
500.8 g/mol |
Nombre IUPAC |
3-(5-bromo-2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19BrClNO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29) |
Clave InChI |
JNZSAOKGJDDKRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Br)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid](/img/structure/B12068392.png)


![{2-[(5-Iodopyridin-2-yl)oxy]ethyl}dimethylamine](/img/structure/B12068411.png)




![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine](/img/structure/B12068453.png)



